Cas no 2171867-76-6 (3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

3-Chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid is a specialized chemical compound primarily used in peptide synthesis and organic chemistry research. Its key structural features include a chloro-substituted benzoic acid core and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which enhances stability during synthetic processes. The Fmoc group is particularly advantageous for solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions. The chloro substituent offers additional reactivity for further functionalization. This compound is valued for its high purity, consistent performance in coupling reactions, and compatibility with standard peptide synthesis protocols. Its well-defined structure makes it a reliable intermediate for constructing complex molecular architectures in pharmaceutical and biochemical applications.
3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid structure
2171867-76-6 structure
Product name:3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid
CAS No:2171867-76-6
MF:C27H25ClN2O5
MW:492.950806379318
CID:6065407
PubChem ID:165549138

3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid
    • 2171867-76-6
    • 3-chloro-4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
    • EN300-1481235
    • Inchi: 1S/C27H25ClN2O5/c28-23-15-17(26(32)33)12-13-24(23)30-25(31)11-5-6-14-29-27(34)35-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22H,5-6,11,14,16H2,(H,29,34)(H,30,31)(H,32,33)
    • InChI Key: FQHNPVHPSINTQN-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)O)C=CC=1NC(CCCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 492.1451996g/mol
  • Monoisotopic Mass: 492.1451996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.7

3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1481235-5000mg
3-chloro-4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171867-76-6
5000mg
$9769.0 2023-09-28
Enamine
EN300-1481235-0.05g
3-chloro-4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171867-76-6
0.05g
$2829.0 2023-06-06
Enamine
EN300-1481235-2500mg
3-chloro-4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171867-76-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1481235-1000mg
3-chloro-4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171867-76-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1481235-50mg
3-chloro-4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171867-76-6
50mg
$2829.0 2023-09-28
Enamine
EN300-1481235-2.5g
3-chloro-4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171867-76-6
2.5g
$6602.0 2023-06-06
Enamine
EN300-1481235-0.25g
3-chloro-4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171867-76-6
0.25g
$3099.0 2023-06-06
Enamine
EN300-1481235-1.0g
3-chloro-4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171867-76-6
1g
$3368.0 2023-06-06
Enamine
EN300-1481235-10000mg
3-chloro-4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171867-76-6
10000mg
$14487.0 2023-09-28
Enamine
EN300-1481235-100mg
3-chloro-4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171867-76-6
100mg
$2963.0 2023-09-28

Additional information on 3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid

3-Chloro-4-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic Acid: A Versatile Compound in Pharmaceutical Research

CAS No. 2171867-76-6 represents a unique molecular structure with potential applications in drug development and biomedical innovation. This compound, known as 3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid, features a complex backbone that combines multiple functional groups, including chlorine substitution, fluorene derivatives, and amino acid moieties. Recent advances in chemical synthesis and molecular biology have highlighted its significance as a scaffold for designing novel therapeutics.

The molecular architecture of 3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid is characterized by its fluorene core (9H-fluoren-9-yl), which provides structural rigidity and hydrophobicity. The methoxycarbonyl group attached to the fluorene ring enhances solubility and stability, while the chlorine atom at the 3-position introduces electrophilic reactivity. These features make it a promising candidate for targeted drug delivery systems, particularly in anti-inflammatory and anti-cancer applications.

Recent studies have demonstrated the utility of fluorene derivatives in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry reported that fluorene-based molecules exhibit enhanced binding affinity to protein kinases, which are critical targets in oncology and neurodegenerative diseases. The methoxycarbonyl moiety in this compound may further stabilize interactions with biological targets, improving therapeutic efficacy.

The amino acid component of 3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid contributes to its potential as a peptide mimetic. The pentanamidobenzoic acid group allows for conjugation with other bioactive molecules, enabling the design of multifunctional therapeutics. This property is particularly relevant in combination therapy strategies, where synergistic effects between multiple drug targets are sought.

Advancements in computational chemistry have facilitated the prediction of 3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid's pharmacokinetic profile. Molecular dynamics simulations suggest that its fluorene core enhances membrane permeability, while the chlorine substitution may modulate metabolic stability. These properties are crucial for optimizing drug candidate performance in vivo.

In the field of biomaterials, fluorene derivatives have shown promise as biocompatible polymers. A 2024 study in Biomaterials Science highlighted the use of fluorene-based scaffolds for 3D cell culture applications. The methoxycarbonyl group in 3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid may further enhance its suitability for tissue engineering by reducing cytotoxicity.

The chlorine atom in this compound also plays a role in photodynamic therapy (PDT). Research published in Photochemistry and Photobiology (2023) demonstrated that chlorinated fluorene derivatives exhibit enhanced light sensitivity, making them potential candidates for targeted phototherapy. This application is particularly relevant in dermatology and oncology for minimizing damage to healthy tissues.

From a synthetic perspective, the fluorene core of 3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid can be modified through click chemistry techniques. For example, the methoxycarbonyl group can serve as a handle for attaching fluorescent dyes or targeting ligands, enabling the development of imaging agents and drug delivery systems.

Environmental and safety considerations are also important for 3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid. While its fluorene derivatives have shown low toxicity in preliminary studies, further research is needed to assess long-term biocompatibility. This is particularly critical for chronic disease management applications where prolonged exposure may occur.

In summary, 3-chloro-4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid represents a multifunctional compound with diverse applications in pharmaceutical science. Its unique molecular structure, combining fluorene, chlorine, and amino acid moieties, positions it as a valuable scaffold for developing novel therapeutics. Ongoing research continues to explore its potential in targeted drug delivery, biomaterials, and photodynamic therapy, underscoring its significance in modern biomedical innovation.

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